7-chloro-4-quinoline derivatives represent a broad class of chemical compounds sharing the 7-chloro-4-quinoline core structure. This core structure serves as a versatile scaffold for introducing various substituents, leading to a diverse range of pharmacological activities. These derivatives have been extensively explored in medicinal chemistry and are recognized for their potential applications in developing new therapeutic agents. []
7-Chloro-4-quinolinyl 1-piperidinesulfonate is a compound belonging to the class of quinoline derivatives, which are known for their diverse biological activities. The compound has garnered interest due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. Quinoline derivatives, including 7-chloro-4-quinolinyl 1-piperidinesulfonate, are recognized for their ability to exhibit anticancer, antibacterial, antifungal, and antiparasitic properties .
The compound can be synthesized from commercially available starting materials, such as 4,7-dichloroquinoline. Its synthesis often involves multi-step procedures that include oxidation and amide formation reactions . The structure of 7-chloro-4-quinolinyl 1-piperidinesulfonate has been characterized using various spectroscopic techniques including Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .
7-Chloro-4-quinolinyl 1-piperidinesulfonate is classified as a heterocyclic compound due to the presence of nitrogen atoms within its ring structure. It falls under the category of sulfonamides, which are compounds containing a sulfonamide functional group (-SO2NH2) attached to a piperidine moiety.
The synthesis of 7-chloro-4-quinolinyl 1-piperidinesulfonate typically involves a multi-step process:
The synthesis typically yields high purity and good yields (up to 92% in certain steps). The reaction conditions are optimized for temperature and time to ensure complete conversion and minimize by-products .
The molecular structure of 7-chloro-4-quinolinyl 1-piperidinesulfonate features a quinoline ring substituted with a chlorine atom at the seventh position and a piperidine sulfonate group at the fourth position.
The molecular formula is with a molar mass of approximately 303.78 g/mol. The compound's structure can be represented as follows:
7-Chloro-4-quinolinyl 1-piperidinesulfonate can participate in various chemical reactions typical for quinoline derivatives:
The reactivity is influenced by the electron-withdrawing nature of the chlorine atom and the sulfonamide group, which can modulate the compound's interaction with biological targets.
The mechanism by which 7-chloro-4-quinolinyl 1-piperidinesulfonate exerts its biological effects is primarily associated with its ability to inhibit specific signaling pathways involved in cell proliferation and survival.
Studies have shown that derivatives like this compound can inhibit vascular endothelial growth factor receptor II (VEGFR-II), which plays a critical role in tumor growth and metastasis . The binding affinity and inhibition potency are significant indicators of its potential use in cancer therapy.
Relevant physicochemical parameters calculated using tools like SwissADME indicate favorable properties for drug-like candidates, including lipophilicity and solubility profiles .
7-Chloro-4-quinolinyl 1-piperidinesulfonate has potential applications in:
7-Chloro-4-quinolinyl 1-piperidinesulfonate represents a specialized class of N-heterocyclic compounds characterized by the fusion of three pharmacologically significant elements: a halogenated quinoline core, a piperidine ring, and a sulfonate ester linkage. The systematic IUPAC name for this compound is 1-(7-chloroquinolin-4-yl)piperidin-1-ium-1-sulfonate, reflecting the quaternary ammonium sulfonate structure formed by sulfonation of the piperidine nitrogen. This nomenclature distinguishes it from piperazine analogs (e.g., 7-chloro-4-(piperazin-1-yl)quinoline, CAS 837-52-5), which feature an additional nitrogen atom [1] [8].
Structurally, the molecule consists of:
Descriptor | 7-Chloro-4-quinolinyl 1-piperidinesulfonate | 7-Chloro-4-(piperazin-1-yl)quinoline |
---|---|---|
Core Structure | Quinoline-piperidine sulfonate | Quinoline-piperazine |
Molecular Formula | C₁₄H₁₅ClN₂O₃S | C₁₃H₁₄ClN₃ |
Nitrogen Atoms | 2 (1 tertiary, 1 quaternary) | 3 (2 tertiary, 1 secondary) |
Sulfonate Function | Directly bound to piperidine N | Absent |
Polarity | High (ionic sulfonate) | Moderate |
The sulfonate functionalization profoundly alters physicochemical properties compared to amine precursors. It confers water solubility, reduces membrane permeability, and stabilizes the molecule against oxidative metabolism. Infrared spectroscopy typically reveals characteristic S=O stretches at 1150–1250 cm⁻¹ and S–O–C vibrations near 750 cm⁻¹, confirming sulfonate ester formation [6] [10]. Nuclear Magnetic Resonance (NMR) spectra show downfield shifts of piperidine protons (δ 3.5–4.0 ppm in ¹H NMR) due to quaternization, while ¹³C NMR displays distinct peaks for the sulfonate-attached carbon at δ 45–55 ppm [4].
The evolution of halogenated quinoline-piperidine hybrids originated from antimalarial drug discovery in the mid-20th century. Early work focused on 4-aminoquinolines like chloroquine, where the diethylaminopentyl side chain was later modified to incorporate piperazine rings to enhance activity against resistant Plasmodium strains. The pivotal shift toward piperidine-sulfonate hybrids emerged from two key developments:
Hybrid Pharmacophore Strategies (2000s): Researchers designed covalent bitherapy agents linking quinoline moieties to auxiliary pharmacophores via flexible linkers. The 7-chloro-4-(piperazin-1-yl)quinoline scaffold (CAS 837-52-5) served as a versatile precursor, enabling conjugation with sulfonamides via nucleophilic acyl substitution. This yielded compounds like 7-chloro-4-{4-[(4-t-butylphenyl)sulfonyl]piperazin-1-yl}quinoline (compound F3), exhibiting dual-stage antimalarial and antiamoebic activity [2].
Sulfonate Esterification Innovations (2010s): To modulate pharmacokinetics, synthetic efforts shifted toward sulfonate esters. Patent US9206133B2 detailed optimized processes for synthesizing 7-chloro-4-(piperazin-1-yl)quinoline intermediates, emphasizing purity control during nucleophilic substitution of 4,7-dichloroquinoline with piperazine. This methodology was adapted for piperidine analogs using sulfonyl chlorides under mild conditions (0°C to RT, triethylamine base, dichloromethane solvent), achieving yields >85% with minimal di-quaternary impurities [6].
Year | Compound Class | Synthetic Advance | Primary Application Target |
---|---|---|---|
1940s | 4-Aminoquinolines (Chloroquine) | N-alkylation of quinoline C4 with diaminoalkanes | Malaria prophylaxis/therapy |
2000s | Quinoline-piperazine sulfonamides | Nucleophilic substitution of C4-Cl with piperazine | Hybrid antiprotozoal agents |
2010s | Quinoline-piperidine sulfonates | Quaternization of piperidine N with sulfonyl chlorides | Targeted CNS & metabolic disorders |
Critical breakthroughs included optimizing stoichiometry to prevent over-sulfonation and employing protic polar solvents (e.g., methanol/water mixtures) for crystallization, ensuring >99% purity. These advances enabled scalable production of derivatives for structure-activity relationship (SAR) studies, revealing that sulfonate esters—unlike sulfonamides—avoid competitive inhibition of dihydropteroate synthetase (DHPS) while retaining target affinity [2] [6].
Sulfonate functionalization in heterocycles like 7-chloro-4-quinolinyl 1-piperidinesulfonate confers distinct pharmacological advantages over amine or sulfonamide analogs, primarily through enhanced polarity, target specificity, and metabolic stability:
Bioavailability Modulation: The sulfonate group increases aqueous solubility (>10-fold compared to piperidine precursors), facilitating intravenous formulation. However, it reduces passive diffusion, directing activity toward extracellular targets or transporters. For instance, 7-chloro-4-(piperazin-1-yl)quinoline exhibits IC₅₀ = 1.18 µM against P. falciparum (D10 strain), while sulfonate derivatives shift activity toward mammalian enzymes like sirtuins (class III histone deacetylases) due to restricted cellular uptake [4] [5].
Target Engagement: Sulfonates demonstrate unique affinity for anion-binding subsites in enzymatic pockets. Molecular docking studies reveal ionic interactions between the sulfonate group and conserved arginine residues in dopamine D3 receptors and acetylcholinesterase, contrasting with hydrogen-bonding motifs of sulfonamides. This enables selective inhibition of serotonin reuptake (IC₅₀ ≈ 50 µM) without off-target binding to monoamine oxidases [4] [7].
Table 3: Pharmacological Profiles of Sulfonate vs. Sulfonamide Hybrids
Parameter | Quinoline-Piperidine Sulfonate | Quinoline-Piperazine Sulfonamide |
---|---|---|
Solubility (log P) | -1.2 to -0.8 (High hydrophilicity) | 1.5–2.5 (Moderate lipophilicity) |
**Metabolic Stability (t₁/₂) | >120 min (Resistant to CYP450) | 20–40 min (N-dealkylation susceptibility) |
Primary Targets | Sirtuins, GPCRs, transporters | DHPS, DHFR, topoisomerases |
Cellular Penetration | Low (extracellular/transporter-mediated) | High (passive diffusion) |
Expanded Therapeutic Indications: Unlike antimalarial-focused sulfonamides, sulfonate derivatives show diversified bioactivity:
The sulfonate group also minimizes off-target toxicity by preventing intercalation into DNA—a limitation observed with planar sulfonamide-quinoline hybrids. This strategic functionalization exemplifies rational design to expand the therapeutic index of halogenated quinoline scaffolds beyond infectious diseases into oncology and central nervous system disorders [4] [10].
Comprehensive List of Compounds Mentioned:
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0